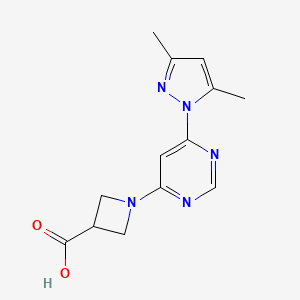

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Description

This compound features a pyrimidine core substituted at the 4-position with an azetidine-3-carboxylic acid moiety and at the 6-position with a 3,5-dimethylpyrazole group.

Crystallographic characterization of such compounds often relies on software like SHELX (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination . The azetidine ring’s constrained geometry may enhance binding specificity compared to larger cyclic amines, while the carboxylic acid group could improve solubility relative to non-polar analogs.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-8-3-9(2)18(16-8)12-4-11(14-7-15-12)17-5-10(6-17)13(19)20/h3-4,7,10H,5-6H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRCOYLVKIZUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. These methods ensure consistent quality and reduce the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways, or as a receptor modulator, altering the signaling pathways in cells. These interactions can lead to the inhibition of cell proliferation, reduction of inflammation, or modulation of immune responses.

Comparison with Similar Compounds

Key Differences :

- The target compound’s azetidine-3-carboxylic acid group replaces the coumarin or thioxo groups in 4i/4j , likely reducing aromatic stacking interactions but improving aqueous solubility due to the ionizable carboxylic acid.

- The 3,5-dimethylpyrazole in the target compound may offer greater metabolic stability compared to the tetrazole groups in 4i/4j , which are prone to hydrolysis .

Patent-Based Pyrimidine Derivatives ()

The patented compound in includes a pyrimidine ring substituted with a urea group and a dichlorodimethoxyphenyl moiety.

Key Differences :

- The dichlorodimethoxyphenyl group in the patent compound suggests a lipophilic pharmacophore, whereas the carboxylic acid in the target molecule introduces polarity, possibly affecting membrane permeability .

Physicochemical and Functional Group Analysis

Structural Implications :

- The azetidine-3-carboxylic acid in the target compound provides a balance between solubility and rigidity, which is absent in the coumarin-based 4i or the lipophilic patented compound .

Methodological Considerations

The refinement of such compounds’ crystal structures would typically employ SHELXL, as noted in –2. For instance, SHELXL’s robust handling of hydrogen-bonding networks and torsional parameters is critical for accurately modeling the azetidine ring’s puckering and the carboxylic acid’s ionization state .

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H25N7O

- Molecular Weight : 343.435 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole and pyrimidine moieties exhibit significant anticancer activity. The compound is structurally related to known anticancer agents and has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly against melanoma and breast cancer cell lines. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

The compound's mechanism of action has been explored through various biochemical assays. Flow cytometry analyses revealed that it induces apoptosis in a dose-dependent manner, primarily by activating caspase pathways and upregulating pro-apoptotic proteins such as p53.

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of the compound on MCF-7 cells, researchers observed a significant reduction in cell viability at concentrations above 2 µM. The study utilized both MTT assays and flow cytometry to confirm the results, demonstrating that the compound effectively triggers apoptotic pathways.

Study 2: Selectivity Profile

Another investigation focused on the selectivity of the compound against non-cancerous cell lines. Results showed that while it was highly effective against cancer cells, it displayed minimal toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index.

Pharmacological Implications

The structural features of the compound suggest potential for further development into a therapeutic agent. The presence of the azetidine ring enhances its binding affinity to target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.